molecular formula C29H28N6O2 B606610 CFI-400437 CAS No. 1169211-37-3

CFI-400437

Cat. No. B606610
M. Wt: 492.58
InChI Key: GBUDRABUNBYJKG-NPNRQVEVSA-N
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Description

CFI-400437 is an indolinone-derived, ATP-competitive kinase inhibitor with high selectivity for PLK4 . It has an IC50 of 0.6 nM . It is also a potent inhibitor of MCF-7, MDA-MB-468 and MDA-MB231 cell growth .


Molecular Structure Analysis

The molecular weight of CFI-400437 is 492.57 . The elemental composition is Carbon: 70.71%, Hydrogen: 5.73%, Nitrogen: 17.06%, Oxygen: 6.50% .


Chemical Reactions Analysis

CFI-400437 inhibits Aurora A, Aurora B, KDR and FLT-3 with IC50s of 0.37, 0.21, 0.48, and 0.18 μM, respectively . This is two orders of magnitude higher than its IC50 of 0.6 nM against PLK4 .


Physical And Chemical Properties Analysis

The molecular formula of CFI-400437 is C29H28N6O2 . The exact mass is 492.23 and the molecular weight is 492.580 . The chemical structure of CFI-400437 is not provided in the search results.

Scientific Research Applications

Functional Characterization as a Potential Anticancer Agent

CFI-400437 has been identified as a promising therapeutic target in cancer treatment. A study by Mason et al. (2014) highlighted its role as a potent and selective inhibitor of Polo-like kinase 4 (PLK4), a key player in mitotic processes and cell division. In their research, it was found that cancer cells treated with CFI-400437 exhibited significant mitotic defects and cell death, suggesting its potential as an effective anticancer agent, particularly in PTEN-deficient tumors (Mason et al., 2014).

Activity in Pancreatic Cancer Patient-Derived Xenografts

Lohse et al. (2016) conducted a study on the effectiveness of CFI-400437 in pancreatic cancer, using patient-derived xenografts. The results showed a significant reduction in tumor growth and an increase in survival rates in several models, supporting the potential of PLK4 as a drug target in pancreatic cancer treatment (Lohse et al., 2016).

Evaluation in a Pre-Clinical Model of Cancer

Suri et al. (2019) evaluated a range of protein kinase inhibitors, including CFI-400437, for their potential crossover to PLK4 in a pre-clinical model of cancer. They found that CFI-400437, along with CFI-400945, had a significant impact on cancer cells, suggesting that their anti-cancer effects may be partly due to the inhibition of Aurora kinases (AURKs) (Suri et al., 2019).

First-in-Human Phase I Trial in Advanced Solid Tumors

Bedard et al. (2016) conducted a first-in-human phase I trial of CFI-400437 in patients with advanced solid tumors. The study aimed to establish safety, tolerability, and pharmacokinetics of the drug. Preliminary results showed that CFI-400437 was well tolerated at doses up to 72mg with a favorable pharmacokinetic profile, and there were preliminary signs of anti-tumor activity (Bedard et al., 2016).

Phase 2 Open-Label, Multicenter, Dose Optimization Clinical Study in Acute Myeloid Leukemia

A study conducted by Jonas et al. (2020) focused on the safety, tolerability, and pharmacokinetic and pharmacodynamic profiles of CFI-400437 in patients with acute myeloid leukemia (AML). The study found that CFI-400437, as a PLK4 inhibitor, showed promise in the treatment of AML, particularly in cases characterized by genomic instability (Jonas et al., 2020).

Safety And Hazards

CFI-400437 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . In case of contact, it is recommended to flush with copious amounts of water and seek medical advice .

properties

CAS RN

1169211-37-3

Product Name

CFI-400437

Molecular Formula

C29H28N6O2

Molecular Weight

492.58

IUPAC Name

5-Methoxy-3-(3-{2-[6-(4-methyl-piperazin-1-yl)-pyridin-3-yl]-vinyl}-1H-indazol-6-ylmethylene)-1,3-dihydro-indol-2-one

InChI

InChI=1S/C29H28N6O2/c1-34-11-13-35(14-12-34)28-10-5-19(18-30-28)4-8-26-22-7-3-20(16-27(22)33-32-26)15-24-23-17-21(37-2)6-9-25(23)31-29(24)36/h3-10,15-18H,11-14H2,1-2H3,(H,31,36)(H,32,33)/b8-4+,24-15-

InChI Key

GBUDRABUNBYJKG-NPNRQVEVSA-N

SMILES

O=C1NC2=C(C=C(OC)C=C2)/C1=C/C3=CC4=C(C=C3)C(/C=C/C5=CC=C(N6CCN(C)CC6)N=C5)=NN4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CFI400437;  CFI 400437;  CFI-400437

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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